molecular formula C23H22ClFN2O3 B6561829 3-(2-chlorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1091104-83-4

3-(2-chlorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6561829
CAS No.: 1091104-83-4
M. Wt: 428.9 g/mol
InChI Key: ULVCXSOXCPWGEI-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The amide nitrogen is further modified with a [4-(4-fluorophenyl)oxan-4-yl]methyl group, introducing a tetrahydropyran (oxane) ring substituted with a 4-fluorophenyl group. This structural complexity likely enhances conformational rigidity, bioavailability, and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3/c1-15-20(21(27-30-15)18-4-2-3-5-19(18)24)22(28)26-14-23(10-12-29-13-11-23)16-6-8-17(25)9-7-16/h2-9H,10-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVCXSOXCPWGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Implications

The table below summarizes critical structural variations between the target compound and its analogs:

Compound Name (CAS or Key Identifier) Substituent on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol) Potential Property Implications
Target Compound [4-(4-Fluorophenyl)oxan-4-yl]methyl Oxane ring, 4-fluorophenyl ~438.86* Enhanced rigidity, improved metabolic stability
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 2-(4-Sulfamoylphenyl)ethyl Sulfamoyl (-SO₂NH₂) ~449.89 Increased hydrophilicity, hydrogen bonding capacity
3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide (2-Methoxyphenyl)carbamothioyl Thiourea (-NH-CS-NH-), methoxy (-OCH₃) ~430.89 Altered electronic properties, potential metal chelation
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS 866050-87-5) 4-(Trifluoromethylsulfanyl)phenyl 2,6-Dichlorophenyl, -SCF₃ ~473.25 Increased steric bulk, electron-withdrawing effects
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2,4-Difluorophenyl Fluorine substituents ~252.22 High lipophilicity, potential CNS penetration

*Calculated based on molecular formula C₂₃H₂₂ClFN₂O₃.

Detailed Analysis of Substituent Effects

Oxane Ring vs. Linear Chains

The target compound’s [4-(4-fluorophenyl)oxan-4-yl]methyl group introduces a rigid oxane ring, which may reduce conformational flexibility compared to linear substituents like the 2-(4-sulfamoylphenyl)ethyl group in . This rigidity could improve binding selectivity to biological targets and enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis .

Electron-Withdrawing vs. Electron-Donating Groups
  • The 4-fluorophenyl group in the target compound is moderately electron-withdrawing, which may stabilize the oxazole core and influence π-π stacking interactions.
Hydrogen Bonding and Solubility
  • The thiourea moiety in introduces sulfur-mediated hydrogen bonding and metal coordination capabilities, which could enhance interactions with metalloenzymes or receptors.
Steric and Lipophilic Effects
  • The 2,6-dichlorophenyl group in CAS 866050-87-5 increases steric hindrance, possibly reducing off-target interactions but limiting access to buried binding pockets.
  • The 4-fluorophenyl group in the target compound balances lipophilicity and steric demands, optimizing blood-brain barrier penetration and oral bioavailability .

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